Pyrrolidin-1-yl(tetrahydrofuran-2-yl)methanone
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Overview
Description
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone is a compound that features a pyrrolidine ring and a tetrahydrofuran ring.
Preparation Methods
The synthesis of 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. This can be achieved through different synthetic strategies, including ring construction and functionalization of preformed rings . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in various industrial processes for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry of the molecule, which can affect its binding to target proteins and enzymes . The tetrahydrofuran ring also plays a role in the compound’s biological activity by influencing its three-dimensional structure and interactions with other molecules .
Comparison with Similar Compounds
1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone can be compared to other compounds with similar structures, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share some structural features but differ in their specific chemical properties and biological activities. The unique combination of the pyrrolidine and tetrahydrofuran rings in 1-Pyrrolidinyl(tetrahydro-2-furanyl)methanone sets it apart from these similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
oxolan-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h8H,1-7H2 |
InChI Key |
NTTUYWIXLINBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCO2 |
Origin of Product |
United States |
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